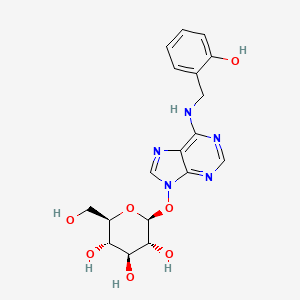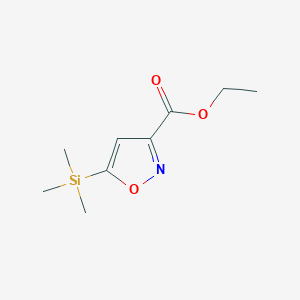![molecular formula C21H24Cl2N4O3 B1354024 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide CAS No. 408304-11-0](/img/structure/B1354024.png)
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The molecule also includes a morpholine ring, a common feature in many drugs due to its polarity and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzyl chloride with a morpholine . In this case, the 3,4-dichlorobenzyl chloride could react with morpholine to form the 3,4-dichlorobenzyl-morpholine moiety . The ureido group could then be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the benzamide group suggests potential for hydrogen bonding, while the dichlorobenzyl group indicates potential for halogen interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzyl chloride moiety can participate in nucleophilic substitution reactions . The urea group could also potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorobenzyl and morpholine groups in this compound suggest it may be polar and capable of forming hydrogen bonds .科学的研究の応用
Molecular Structure and Stability
The molecular structure of benzamide derivatives, including compounds similar to 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide, often exhibits significant stability due to various intra- and intermolecular hydrogen bonds. For example, a related compound, a benzamide molecule with a morpholinone ring, shows a twist-boat conformation fused to a benzene ring, further linked to a 4-(methylsulfonyl)-2-nitrobenzamide system, stabilized by N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N hydrogen bonds (Pang, Yang, Yin, & Mao, 2006).
Antiproliferative Activities
Antitumor Properties
Compounds with structural similarities to the queried chemical have shown promising antitumor activities. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited significant inhibitory capacity against the proliferation of certain cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018). Additionally, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides designed and synthesized demonstrated potent antiproliferative activities, particularly compound T11, which can block the PI3K/Akt/mTOR pathway and induce apoptosis of HCT-116 cells (Wang et al., 2015).
Molecular Interactions and Crystal Structures
X-ray Crystallography and Molecular Conformations
The crystal structure analysis of related compounds, such as 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide and its hydrochloride salts, revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding and a network of intermolecular bonds, demonstrating the compounds' complex interactions and stability (Remko et al., 2010).
Synthesis and Reactivity
Synthesis Pathways and Reactivity
The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, a component structurally related to the queried chemical, is synthesized through multiple stages, indicating a complex synthesis pathway involving chlorobenzoic acid chloroanhydride, morpholinopropionitrile, and several other reactions. The process demonstrates the chemical's potential for diverse chemical modifications and applications (Donskaya et al., 2004).
特性
IUPAC Name |
4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436271 |
Source


|
| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide | |
CAS RN |
408304-11-0 |
Source


|
| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
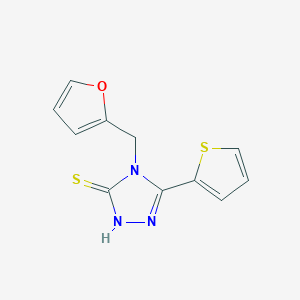
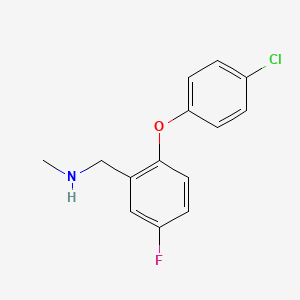
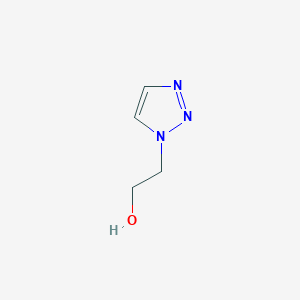
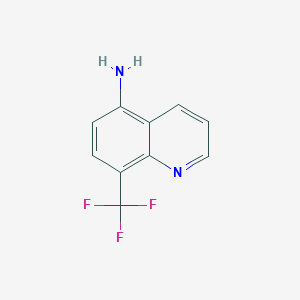
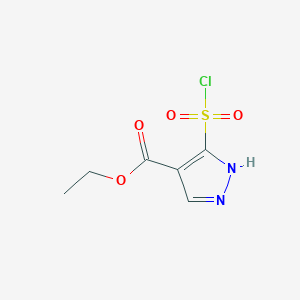

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
